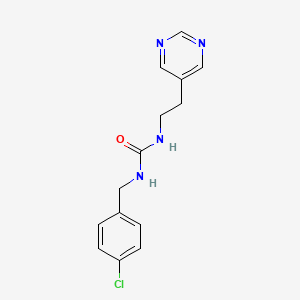
1-(4-Chlorobenzyl)-3-(2-(pyrimidin-5-yl)ethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-Chlorobenzyl)-3-(2-(pyrimidin-5-yl)ethyl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential biological applications. This compound is commonly referred to as CB-1158 and is a small molecule inhibitor of the enzyme arginase. Arginase is a key enzyme involved in the metabolism of the amino acid arginine, which is essential for the growth and proliferation of cancer cells. Inhibition of arginase has shown promising results in preclinical studies as a potential therapeutic strategy for cancer treatment.
Scientific Research Applications
Degradation in Agricultural Environments
1-(4-Chlorobenzyl)-3-(2-(pyrimidin-5-yl)ethyl)urea shows potential in the degradation of certain herbicides, like chlorimuron-ethyl, in agricultural environments. A study demonstrated that the fungus Aspergillus niger could survive in the presence of chlorimuron-ethyl and degrade it, suggesting a possible role in bioremediation and reducing phytotoxicity to crops (Sharma, Banerjee, & Choudhury, 2012).
Antioxidant Activity
Research has explored the synthesis of various derivatives, including pyrimidinyl ureas, and evaluated their antioxidant activities. This includes studies on compounds synthesized via reactions involving urea, which may include structures similar to 1-(4-Chlorobenzyl)-3-(2-(pyrimidin-5-yl)ethyl)urea (George, Sabitha, Kumar, & Ravi, 2010).
Potential in Cancer Treatment
Pyrimidinyl ureas have shown potential in cancer treatment. For instance, NVP-BGJ398, a compound belonging to the N-aryl-N'-pyrimidin-4-yl ureas class, has demonstrated significant antitumor activity in bladder cancer models, highlighting its therapeutic potential (Guagnano et al., 2011).
Anticancer Activity and Molecular Docking Studies
Compounds structurally related to 1-(4-Chlorobenzyl)-3-(2-(pyrimidin-5-yl)ethyl)urea have been synthesized and evaluated for their anticancer activities. These compounds have shown marked inhibition against various human cancer cell lines, demonstrating promising anticancer activity. Molecular docking studies further suggest the potential mechanism of action (Huang et al., 2020).
Herbicidal and Acaricidal Activity
Research on related pyrimidin-2-yl compounds has revealed some level of herbicidal activity, suggesting a potential use in agricultural weed control (Wang Li, 2007).
Nonlinear Optical (NLO) Properties
Studies on thiopyrimidine derivatives, which include compounds structurally similar to 1-(4-Chlorobenzyl)-3-(2-(pyrimidin-5-yl)ethyl)urea, have indicated significant potential in nonlinear optics (NLO) fields. This highlights their relevance in advanced optoelectronic applications (Hussain et al., 2020).
Antimicrobial Properties
Some pyrimidin-2-yl compounds have demonstrated antimicrobial activities, suggesting potential use in the development of new antimicrobial agents. This includes research on compounds with structural similarities to 1-(4-Chlorobenzyl)-3-(2-(pyrimidin-5-yl)ethyl)urea (Azab, Youssef, & El-Bordany, 2013).
Synthesis and Reactivity Studies
Various studies have focused on the synthesis and reactivity of pyrimidinyl ureas, contributing to a better understanding of their chemical properties and potential applications in different fields (Yamanaka, Niitsuma, & Sakamoto, 1979).
properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-(2-pyrimidin-5-ylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN4O/c15-13-3-1-11(2-4-13)9-19-14(20)18-6-5-12-7-16-10-17-8-12/h1-4,7-8,10H,5-6,9H2,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSCFQTWMAIAQJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)NCCC2=CN=CN=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorobenzyl)-3-(2-(pyrimidin-5-yl)ethyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-O-Ethyl 3-O-methyl 7,8-dihydro-5H-pyrido[4,3-c]pyridazine-3,6-dicarboxylate](/img/structure/B2417896.png)
![[1-(2-Methoxyphenyl)cyclobutyl]methanamine](/img/structure/B2417900.png)
![3-(furan-2-ylmethyl)-2-isopropyl-8-methoxy-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2417901.png)
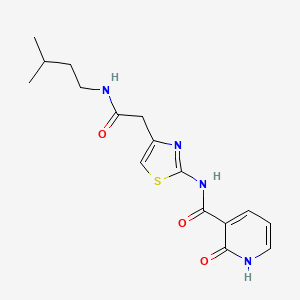
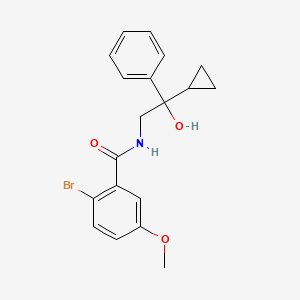

![2,3,5,6-Tetramethyl-N-[3-(morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]benzenesulfonamide](/img/structure/B2417909.png)
![2-[(3-Methylpentan-2-yl)amino]ethan-1-ol](/img/structure/B2417910.png)
![5-Fluoro-4-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine](/img/structure/B2417911.png)
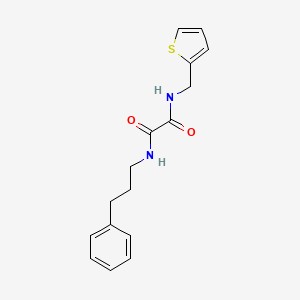
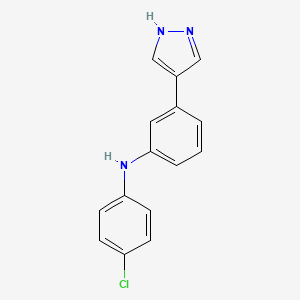
![3-(1-((3-chloro-4-fluorophenyl)sulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2417915.png)
![Prop-2-enyl 5-(3-methoxyphenyl)-1,3,7-trimethyl-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2417916.png)